molecular formula C8H8F3NO B2636172 4-Methyl-2-(trifluoromethoxy)aniline CAS No. 1261852-42-9

4-Methyl-2-(trifluoromethoxy)aniline

Cat. No.: B2636172
CAS No.: 1261852-42-9
M. Wt: 191.153
InChI Key: JDGZMSIUKCVZRN-UHFFFAOYSA-N
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Description

4-Methyl-2-(trifluoromethoxy)aniline: is an organic compound characterized by the presence of a trifluoromethoxy group (-OCF3) and a methyl group (-CH3) attached to an aniline ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-(trifluoromethoxy)aniline undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The precise mechanism of action of 4-Methyl-2-(trifluoromethoxy)aniline is not fully understood. it is believed to act as a nucleophile, participating in covalent bond formation, and as an electron-donating group, contributing to the creation of coordination complexes. This compound may also function as a catalyst in synthesizing other compounds .

Comparison with Similar Compounds

Uniqueness: 4-Methyl-2-(trifluoromethoxy)aniline is unique due to the presence of both a methyl and a trifluoromethoxy group, which influence its chemical reactivity and physical properties. The trifluoromethoxy group, in particular, is less common and imparts distinct electronic and steric effects compared to the more frequently encountered trifluoromethyl group .

Properties

IUPAC Name

4-methyl-2-(trifluoromethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO/c1-5-2-3-6(12)7(4-5)13-8(9,10)11/h2-4H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDGZMSIUKCVZRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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